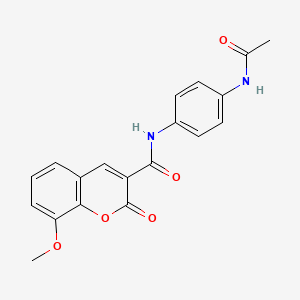
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as AMC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AMC belongs to the class of coumarin derivatives and has been found to exhibit various biochemical and physiological effects. In
科学研究应用
- Its pharmacological properties make it valuable for managing pain, fever, and inflammatory conditions .
Cyclooxygenase Inhibition
Pharmaceutical Formulations
Research in Thiazolone Derivatives
作用机制
Target of Action
The primary target of N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is believed to be the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of these signaling molecules, leading to reduced inflammation and pain .
Pharmacokinetics
For instance, the compound’s solubility in water (0.32g/L at 25 ºC) could affect its absorption and distribution in the body .
Result of Action
The inhibition of the COX enzymes by N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, providing relief for conditions such as arthritis, headaches, and other types of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body . Additionally, the presence of other substances, such as food or other drugs, can also influence the compound’s absorption and metabolism .
属性
IUPAC Name |
N-(4-acetamidophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)20-13-6-8-14(9-7-13)21-18(23)15-10-12-4-3-5-16(25-2)17(12)26-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKDRDMARUQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

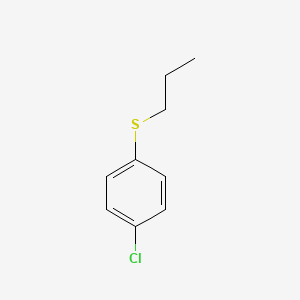
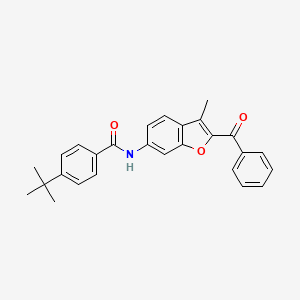
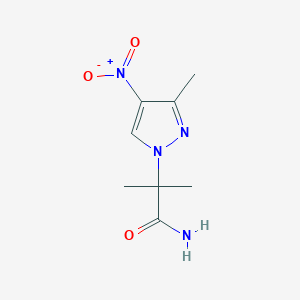
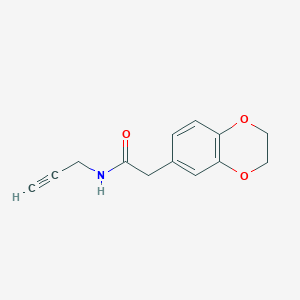
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
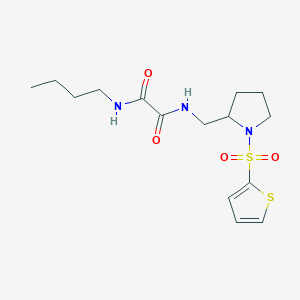

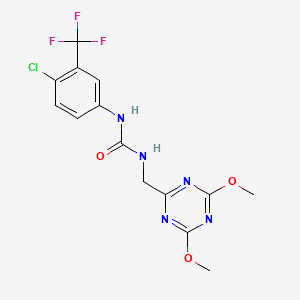
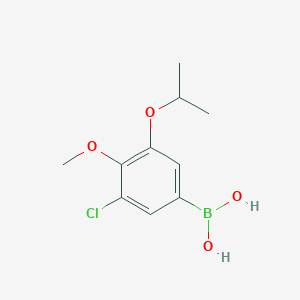
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
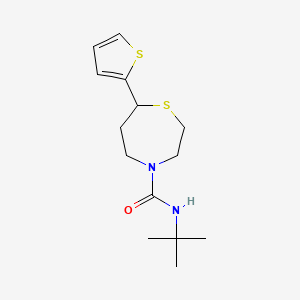
![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)